2-Chloro-4'-hydroxybenzophenone
Overview
Description
2-Chloro-4’-hydroxybenzophenone is an organic compound with the molecular formula C13H9ClO2. It is a derivative of benzophenone, characterized by the presence of a chlorine atom at the 2-position and a hydroxyl group at the 4’-position. This compound is widely used as an intermediate in the synthesis of various pharmaceuticals and polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-4’-hydroxybenzophenone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation reaction. This process typically uses phenol and p-chlorobenzoyl chloride as starting materials, with aluminum chloride as a catalyst. The reaction is carried out in an inert atmosphere at elevated temperatures .
Another method involves the Fries rearrangement of phenyl o-chloro-benzoate in the presence of aluminum chloride. This reaction can be performed without a solvent at 160°C or in nitrobenzene at 60°C.
Industrial Production Methods: In industrial settings, the synthesis of 2-Chloro-4’-hydroxybenzophenone often employs eco-friendly catalysts to minimize hazardous waste. For example, solid acid catalysts like K-10 clay supported with metal chlorides have been used to achieve high yields and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4’-hydroxybenzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can replace the chlorine atom under basic conditions.
Major Products:
Oxidation: Quinones
Reduction: Hydroxy derivatives
Substitution: Various substituted benzophenones
Scientific Research Applications
2-Chloro-4’-hydroxybenzophenone has diverse applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of fenofibrate, a lipid-lowering drug.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is a precursor in the synthesis of various pharmaceuticals.
Industry: It is utilized in the production of polymers like polyether ketone (PEK).
Mechanism of Action
The mechanism of action of 2-Chloro-4’-hydroxybenzophenone involves its interaction with specific molecular targets. In the case of its use as a pharmaceutical intermediate, it acts by inhibiting certain enzymes, thereby modulating biochemical pathways. The hydroxyl group and chlorine atom play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
- 4-Chloro-4’-hydroxybenzophenone
- 4-Hydroxybenzophenone
- 2-Chloro-4’-methoxybenzophenone
Comparison: 2-Chloro-4’-hydroxybenzophenone is unique due to the presence of both a chlorine atom and a hydroxyl group, which confer distinct chemical reactivity and biological activity. Compared to 4-Hydroxybenzophenone, the chlorine atom in 2-Chloro-4’-hydroxybenzophenone enhances its electrophilic properties, making it more reactive in substitution reactions .
Properties
IUPAC Name |
(2-chlorophenyl)-(4-hydroxyphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-12-4-2-1-3-11(12)13(16)9-5-7-10(15)8-6-9/h1-8,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFHEHNJSNFLRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of a hydroxyl group in the 4' position of the 2-chlorobenzophenone structure influence its reactivity with potassamide in ammonia?
A1: The research paper demonstrates that the presence of a hydroxyl group in the 4' position significantly alters the reactivity of 2-chlorobenzophenone with potassamide in ammonia. While 2-chloro-4'-methoxybenzophenone and 2-chloro-4'-methylthiobenzophenone undergo cleavage to yield the corresponding benzoic acid derivatives, 2-chloro-4'-hydroxybenzophenone remains largely unchanged under these reaction conditions []. This suggests that the hydroxyl group in the 4' position inhibits the cleavage reaction, potentially through electronic effects or by forming a stable complex with the reagent. Further investigation is needed to elucidate the exact mechanism behind this observed difference in reactivity.
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